molecular formula C12H9F3O4S B8395254 5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

5-Methoxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B8395254
M. Wt: 306.26 g/mol
InChI Key: PYIPPEIVOQASOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxynaphthalen-1-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O4S and its molecular weight is 306.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3O4S

Molecular Weight

306.26 g/mol

IUPAC Name

(5-methoxynaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H9F3O4S/c1-18-10-6-2-5-9-8(10)4-3-7-11(9)19-20(16,17)12(13,14)15/h2-7H,1H3

InChI Key

PYIPPEIVOQASOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methoxynaphthalen-1-ol (above Step-1 intermediate) (19 g, 0.11 mol) in anhydrous dichloromethane (250 mL) at 0° C. was added, DIPEA (23 mL, 0.16 mol) and the mixture was stirred for 15 min. To this, Tf2O (21.7 mL, 0.13 mol) was added slowly at 0° C. and the reaction mixture was stirred for 1.5 h and then quenched slowly with water (100 mL). The aqueous layer was extracted with CH2Cl2 (4×100 mL) and the combined organic layer was washed with water (100 mL), brine (100 mL), dried and filtered. The solvent was then evaporated and the crude product was purified by column chromatography (5% EtOAc:Hexanes) to furnish the desired compound (28.5 g, 85%) as a white solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.